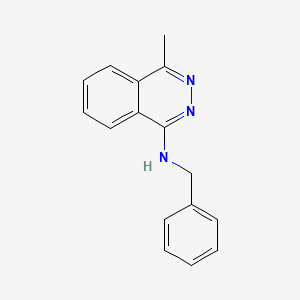

N-benzyl-4-methylphthalazin-1-amine

Übersicht

Beschreibung

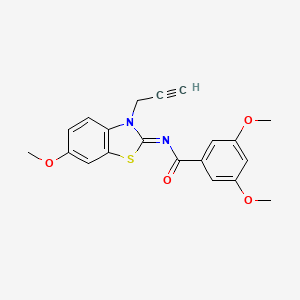

“N-benzyl-4-methylphthalazin-1-amine” is a chemical compound with the CAS Number: 364383-18-6 . It has a molecular weight of 249.32 and its IUPAC name is N-benzyl-4-methyl-1-phthalazinamine . The compound is typically stored at room temperature and has a physical form of powder .

Synthesis Analysis

The synthesis of amines like “N-benzyl-4-methylphthalazin-1-amine” can be achieved by various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved include S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The Inchi Code of “N-benzyl-4-methylphthalazin-1-amine” is 1S/C16H15N3/c1-12-14-9-5-6-10-15 (14)16 (19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3, (H,17,19) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

Amines, including “N-benzyl-4-methylphthalazin-1-amine”, are known for their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

“N-benzyl-4-methylphthalazin-1-amine” is a powder that is stored at room temperature . It has a molecular weight of 249.32 . The compound’s ability to act as a weak base is a significant chemical property .Wissenschaftliche Forschungsanwendungen

Benzodiazines Synthesis and Biological Properties

Benzodiazines, including phthalazines, have broad biological properties and applications in pharmaceutical and agrochemical sectors. They constitute key structural units in bioactive natural products and synthetic molecules, demonstrating pronounced therapeutic activities. The synthesis and study of these compounds are driven by their increasing uses in medicinal and agrochemical fields, prompting further research into this important group of compounds (Mathew et al., 2017).

Chemiluminescence Derivatization for Amine Detection

A derivative of phthalazin-1-one was synthesized for highly sensitive and selective chemiluminescence derivatization of primary and secondary amines in liquid chromatography. This application is significant in the detection of amines, demonstrating the compound's utility in analytical chemistry (Yoshida et al., 2001).

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives from reactions involving phthalazin-1-one derivatives has shown to possess good to moderate activities against various microorganisms. This indicates the potential use of N-benzyl-4-methylphthalazin-1-amine derivatives in developing antimicrobial agents (Bektaş et al., 2007).

Polymerization Mechanism and Thermal Stability in Resins

A study focused on the polymerization mechanism of phthalonitrile-based resins, including those containing benzoxazine, highlights the importance of understanding the polymerization process. These resins have applications in aerospace, electronic packaging, and flame-resistant materials, demonstrating the versatility of N-benzyl-4-methylphthalazin-1-amine derivatives in materials science (Xu et al., 2018).

Synthesis and Biological Screening for Antimicrobial Activity

The preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives for antimicrobial activities showcases the compound's potential in biomedical applications. Selected compounds exhibit promising effects against both Gram-positive and Gram-negative bacteria and fungi, underscoring their medicinal relevance (El-Wahab et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-benzyl-4-methylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-14-9-5-6-10-15(14)16(19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCNIZJXWAZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323133 | |

| Record name | N-benzyl-4-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-4-methylphthalazin-1-amine | |

CAS RN |

364383-18-6 | |

| Record name | N-benzyl-4-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)

![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)

![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)

![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)

![methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate](/img/structure/B2860207.png)

![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)